molecular formula C21H25FN6O7S2 B11772983 4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate CAS No. 21877-96-3

4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate

Cat. No.: B11772983
CAS No.: 21877-96-3
M. Wt: 556.6 g/mol
InChI Key: NZPLJUMSSCIIOK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate involves multiple steps, starting with the preparation of the 2,4-diaminopyrimidine core This core is then linked to a butyl chain, followed by the attachment of a phenyl groupThe reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in proteins, leading to the inhibition of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonyl fluoride-containing molecules. For example:

    2,4-Diaminopyrimidine: Shares the pyrimidine core but lacks the additional functional groups.

    Sulfonyl Fluoride Derivatives:

Properties

CAS No.

21877-96-3

Molecular Formula

C21H25FN6O7S2

Molecular Weight

556.6 g/mol

IUPAC Name

4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoylamino]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C21H23FN6O3S.H2O4S/c22-32(30,31)18-11-9-17(10-12-18)27-21(29)26-16-7-5-14(6-8-16)3-1-2-4-15-13-25-20(24)28-19(15)23;1-5(2,3)4/h5-13H,1-4H2,(H2,26,27,29)(H4,23,24,25,28);(H2,1,2,3,4)

InChI Key

NZPLJUMSSCIIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CN=C(N=C2N)N)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)F.OS(=O)(=O)O

Origin of Product

United States

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